molecular formula C14H13BrN2O B10947656 (2E)-1-(4-bromophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10947656
M. Wt: 305.17 g/mol
InChI Key: CTCAPCCAVMXCFF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-BROMOPHENYL)-3-(PHENYL)-2-PROPEN-1-ONE: Similar structure but lacks the dimethylpyrazolyl group.

    (E)-1-(4-CHLOROPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but has a chlorophenyl group instead of a bromophenyl group.

Uniqueness

(E)-1-(4-BROMOPHENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the bromophenyl and dimethylpyrazolyl groups

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C14H13BrN2O/c1-10-12(9-17(2)16-10)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+

InChI Key

CTCAPCCAVMXCFF-VMPITWQZSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C/C(=O)C2=CC=C(C=C2)Br)C

Canonical SMILES

CC1=NN(C=C1C=CC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.